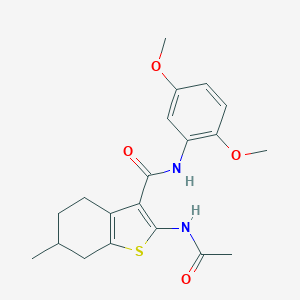![molecular formula C23H30N2O2S2 B289428 N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)
N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical and clinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Mechanism of Action
N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide selectively targets BTK, which is a non-receptor tyrosine kinase that plays a key role in B-cell development and function. BTK is activated downstream of the BCR signaling pathway and is essential for the survival and proliferation of B-cells. N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its kinase activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 (half-maximal inhibitory concentration) value of 0.85 nM. It has also demonstrated good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical models, N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has been shown to induce apoptosis in B-cells, reduce tumor growth, and suppress inflammation and autoantibody production.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide is its high potency and selectivity against BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has also demonstrated good pharmacokinetic properties, which allows for convenient dosing and administration in animal models. However, one limitation of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Future Directions
There are several potential future directions for the development and application of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide. One area of interest is the use of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide in combination with other targeted therapies or chemotherapy to enhance its efficacy in treating B-cell malignancies. Another potential application is the use of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide in autoimmune diseases, where it has shown promising results in preclinical studies. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide on B-cell signaling and apoptosis, which could lead to the identification of new therapeutic targets.
Synthesis Methods
The synthesis of N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-aminobenzothiophene, which is reacted with tert-butyl carbazate to form the carbazate derivative. This intermediate is then treated with piperidine and acetic anhydride to form the piperidine carbamate. The final step involves the reaction of the piperidine carbamate with thiophene carboxylic acid chloride to form the target compound, N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide.
Scientific Research Applications
N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has been shown to inhibit BCR signaling and induce apoptosis (programmed cell death) in B-cells, leading to tumor regression. N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide has also been investigated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing inflammation and autoantibody production.
properties
Molecular Formula |
C23H30N2O2S2 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-[6-tert-butyl-3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H30N2O2S2/c1-23(2,3)15-9-10-16-18(14-15)29-21(24-20(26)17-8-7-13-28-17)19(16)22(27)25-11-5-4-6-12-25/h7-8,13,15H,4-6,9-12,14H2,1-3H3,(H,24,26) |
InChI Key |
BHPMPNLYBIODNW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCCC3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289347.png)
![Methyl 4-[({6-tert-butyl-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289352.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289353.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289354.png)
![N-(2,4-dimethoxyphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289355.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289356.png)
![4-[(3-{[4-(ethoxycarbonyl)anilino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B289358.png)
![Methyl 4-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289360.png)
![Ethyl 4-({[2-(acetylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289361.png)

![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)